5-Nitrobenzothiophene 1,1-Dioxide
Overview
Description
5-Nitrobenzothiophene 1,1-Dioxide is an organic compound with the molecular formula C8H5NO4S It is a derivative of benzothiophene, characterized by the presence of a nitro group at the 5-position and a sulfone group at the 1,1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Nitrobenzothiophene 1,1-Dioxide involves the oxidation of 5-nitrobenzothiophene. Under nitrogen protection, 5-nitrobenzothiophene is dissolved in acetic acid and hydrogen peroxide solution, stirred at 60°C for 10 hours. The reaction is then quenched with aqueous sodium bicarbonate solution, extracted with dichloromethane, and the organic phase is concentrated to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Electrochemical methods have also been explored for the synthesis of benzothiophene derivatives, offering potential for greener and more sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Common reducing agents include iron powder and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Reduction: 5-Aminobenzothiophene 1,1-Dioxide.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitrobenzothiophene 1,1-Dioxide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 5-Nitrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The sulfone group can also participate in interactions with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene 1,1-Dioxide: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminobenzothiophene 1,1-Dioxide: Formed by the reduction of 5-Nitrobenzothiophene 1,1-Dioxide, with different chemical properties.
Uniqueness
This compound is unique due to the presence of both nitro and sulfone groups, which confer distinct reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
5-nitro-1-benzothiophene 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c10-9(11)7-1-2-8-6(5-7)3-4-14(8,12)13/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSOUBWMAOIBPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2(=O)=O)C=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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